molecular formula C10H13NO3S B13063075 5-Amino-2,3-dihydro-1H-inden-2-yl methanesulfonate CAS No. 1701450-93-2

5-Amino-2,3-dihydro-1H-inden-2-yl methanesulfonate

Cat. No.: B13063075
CAS No.: 1701450-93-2
M. Wt: 227.28 g/mol
InChI Key: LODRPFNREHPJHT-UHFFFAOYSA-N
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Description

5-Amino-2,3-dihydro-1H-inden-2-yl methanesulfonate is a chemical compound with the molecular formula C10H13NO3S It is a derivative of indene, a bicyclic hydrocarbon, and contains an amino group and a methanesulfonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2,3-dihydro-1H-inden-2-yl methanesulfonate typically involves the following steps:

    Starting Material: The synthesis begins with indene, which undergoes a series of reactions to introduce the amino and methanesulfonate groups.

    Amination: Indene is first subjected to an amination reaction to introduce the amino group at the 5-position. This can be achieved using reagents such as ammonia or amines under suitable conditions.

    Methanesulfonation: The resulting amino-indene compound is then reacted with methanesulfonyl chloride in the presence of a base, such as triethylamine, to introduce the methanesulfonate group.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. This can include the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Amino-2,3-dihydro-1H-inden-2-yl methanesulfonate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the methanesulfonate group to a thiol or other reduced forms.

    Substitution: The amino group can participate in substitution reactions, such as nucleophilic substitution, to form derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols or other reduced derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

5-Amino-2,3-dihydro-1H-inden-2-yl methanesulfonate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-Amino-2,3-dihydro-1H-inden-2-yl methanesulfonate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and electrostatic interactions with biological molecules, while the methanesulfonate group can participate in ionic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5,6-Diethyl-2,3-dihydro-1H-inden-2-yl methanesulfonate
  • 5-Amino-2,3-dihydro-1H-inden-2-yl chloride
  • 5-Amino-2,3-dihydro-1H-inden-2-yl acetate

Uniqueness

5-Amino-2,3-dihydro-1H-inden-2-yl methanesulfonate is unique due to the presence of both an amino group and a methanesulfonate group, which confer distinct chemical and biological properties

Properties

CAS No.

1701450-93-2

Molecular Formula

C10H13NO3S

Molecular Weight

227.28 g/mol

IUPAC Name

(5-amino-2,3-dihydro-1H-inden-2-yl) methanesulfonate

InChI

InChI=1S/C10H13NO3S/c1-15(12,13)14-10-5-7-2-3-9(11)4-8(7)6-10/h2-4,10H,5-6,11H2,1H3

InChI Key

LODRPFNREHPJHT-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)OC1CC2=C(C1)C=C(C=C2)N

Origin of Product

United States

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